molecular formula C19H18N4O3S2 B2489136 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-00-8

4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2489136
CAS RN: 392291-00-8
M. Wt: 414.5
InChI Key: RNXYDVMWNZNPBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives involves the dehydrosulfurization reaction of starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium. For instance, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was synthesized using a similar method and obtained in 84% yield, confirmed by 1H and 13C NMR spectroscopy data (Pavlova et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through spectral analysis and X-ray diffraction studies. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established by spectral analysis and X-ray diffraction (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactions of thiadiazole derivatives often involve cyclization and condensation processes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate includes the cyclization of thioamide with 2-chloroacetoacetate, yielding above 60% process yield (Li-jua, 2015).

Physical Properties Analysis

Physical properties of these compounds, such as solubility, melting point, and boiling point, are typically determined through standard laboratory methods. These properties are crucial for understanding the behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of 1,3,4-thiadiazole derivatives are characterized by their reactivity in various chemical reactions, including their potential as biologically active agents. For example, some derivatives have shown moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Scientific Research Applications

Synthesis and Biological Activities

Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized, demonstrating significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential for development into nematicides (Liu et al., 2022).

Antimicrobial Agents : The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their evaluation as antimicrobial agents have revealed potent activity against various bacterial and fungal strains, highlighting their potential as effective antimicrobial agents (Bikobo et al., 2017).

Anticancer Evaluation : Compounds containing the thiadiazole unit have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Chemical Properties and Mechanisms

Keto/Enol Equilibrium : Research on the keto/enol equilibrium of 1,3,4-thiadiazole-derived compounds in different solvents has provided insights into solvent-induced tautomerism, which is crucial for understanding their chemical behavior and potential biological activities (Matwijczuk et al., 2017).

Oxidative Dimerization : The oxidative dimerization of thioamides to generate 3,5-disubstituted 1,2,4-thiadiazoles using hypervalent iodine(V)-containing reagents showcases a method for synthesizing thiadiazole derivatives, potentially opening new avenues for the development of bioactive molecules (Patil et al., 2009).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-2-26-15-10-8-13(9-11-15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXYDVMWNZNPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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